DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE

Beschreibung

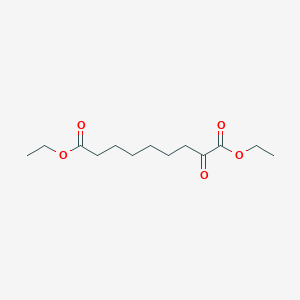

Diethyl 2-oxononane-1,9-dicarboxylate (C₁₅H₂₆O₅) is a diester compound characterized by a nine-carbon aliphatic chain with a ketone group at position 2 and ethyl ester groups at positions 1 and 9. Key properties include a molar mass of 286.368 g/mol and a monoisotopic mass of 286.178024 . Its structural features—ester groups and a central ketone—make it a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals.

Eigenschaften

IUPAC Name |

diethyl 2-oxononanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O5/c1-3-17-12(15)10-8-6-5-7-9-11(14)13(16)18-4-2/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGLPQIJRNNNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of diethyl 2-oxononanedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Nonanedioic acid derivatives.

Reduction: Diethyl 2-hydroxynonanedioate.

Substitution: Various substituted esters depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Diethyl 2-oxononane-1,9-dicarboxylate is characterized by its dicarboxylate structure, which contributes to its reactivity and utility in various chemical reactions. The compound is soluble in organic solvents and exhibits good compatibility with different polymers, making it suitable for applications as a plasticizer and solvent.

Synthetic Chemistry Applications

This compound plays a significant role in organic synthesis:

- Building Block for Synthesis : It serves as a precursor for the synthesis of various bioactive compounds. For example, it can be used in the synthesis of substituted pyrazoles through reactions with ethyl acetoacetate or other active methylene compounds .

- Condensation Reactions : The compound is utilized in condensation reactions to form more complex molecules. It has been successfully employed in Biginelli-like reactions, leading to the formation of dihydropyrimidinones, which are important in medicinal chemistry .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Biginelli-like Condensation | 2-Hydroxybenzaldehyde + Urea + Diethyl 2-Oxonononane-1,9-dicarboxylate | Dihydropyrimidinones |

| Michael Addition | Diethyl 2-Oxonononane-1,9-dicarboxylate + Enones | β-Keto esters |

| Alkylation | Diethyl 2-Oxonononane-1,9-dicarboxylate + Alkyl Halides | Alkylated derivatives |

Biochemical Applications

The compound has potential applications in biochemistry:

- Metabolic Studies : this compound can be utilized as a metabolic tracer due to its structural similarity to naturally occurring dicarboxylic acids. This allows researchers to study metabolic pathways involving dicarboxylic acids .

- Drug Development : Its derivatives have shown promise as potential drug candidates due to their biological activity. Research is ongoing to explore their efficacy against various diseases .

Material Science Applications

In material science, this compound is used as:

- Plasticizers : The compound's ability to enhance the flexibility and durability of polymers makes it an excellent plasticizer for cellulose-based materials and other synthetic resins. It improves the mechanical properties of materials used in coatings and adhesives .

- Solvents : Due to its solvent properties, it is employed in formulations requiring effective solubilization of active ingredients, particularly in the pharmaceutical and cosmetic industries .

Case Study 1: Synthesis of Bioactive Compounds

In a recent study, this compound was utilized as a key intermediate in synthesizing novel pyrazole derivatives. These compounds demonstrated significant anti-inflammatory activity in vitro, showcasing the compound's utility in drug discovery.

Case Study 2: Polymer Modification

Another study focused on modifying polyvinyl acetate with this compound as a plasticizer. The modified polymer exhibited improved tensile strength and elongation at break compared to unmodified samples, indicating enhanced performance for packaging applications.

Wirkmechanismus

The mechanism of action of diethyl 2-oxononanedioate involves its reactivity as an electrophile due to the presence of the keto group. This electrophilic nature allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Functional Group and Structural Analogues

a) Diethyl 3-Oxoundecanedioate (C₁₅H₂₆O₅)

- Structural Relationship: A positional isomer with the ketone at position 3 instead of 2. The extended undecane (11-carbon) backbone differentiates it from the nonane chain in the target compound.

- Physical Properties: Shares the same molecular formula (C₁₅H₂₆O₅) and molar mass (286.368 g/mol) as Diethyl 2-oxononane-1,9-dicarboxylate .

- Reactivity : The ketone position may alter nucleophilic attack sites, influencing condensation or cyclization reactions.

b) Diethyl Succinate (C₈H₁₄O₄)

- Structural Relationship : A shorter-chain dicarboxylate ester lacking a ketone group.

- Physical Properties :

- Applications : Used as a flavoring agent (FEMA 2377) due to its low molecular weight and pleasant odor, unlike the synthetic intermediate role of the target compound .

c) Diallyl 2,2'-Oxydiethyl Dicarbonate (C₁₂H₁₆O₇)

- Structural Relationship : Contains carbonate esters and an ether linkage instead of carboxylate esters and a ketone.

- Physical Properties: Higher oxygen content (7 oxygen atoms vs. 5 in the target compound).

- Applications : Likely used as a crosslinking agent in polymers, contrasting with the target compound’s role in heterocycle synthesis.

d) 1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester (C₂₈H₄₈O₄)

- Structural Relationship : Cyclohexane ring with ester groups, offering rigidity vs. the linear aliphatic chain of the target compound.

- Physical Properties: Higher molar mass (472.69 g/mol) and lipophilicity due to branched isononyl groups .

- Applications : Functions as a plasticizer, leveraging its bulky structure to improve polymer flexibility .

Data Table: Comparative Properties

Biologische Aktivität

Diethyl 2-oxononane-1,9-dicarboxylate (CAS No. 105-50-0) is a dicarboxylic acid derivative notable for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 202.20 g/mol. Understanding the biological activity of this compound can provide insights into its applications in medicinal chemistry and industrial processes.

This compound features two carboxyl groups (-COOH) and a keto group (C=O), which significantly influence its reactivity and interaction with biological systems. The compound is typically a colorless liquid with a density of about 1.1 g/cm³ and a boiling point around 283°C .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. The compound's structure allows it to disrupt microbial cell membranes, leading to cell death.

- Antioxidant Properties : The presence of multiple functional groups in this compound contributes to its ability to scavenge free radicals, thereby acting as an antioxidant. This property is crucial for preventing oxidative stress-related cellular damage.

- Potential Therapeutic Applications : Given its dual functionality as both an antimicrobial and antioxidant agent, this compound may have applications in developing therapeutic agents for treating infections and conditions associated with oxidative stress.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of this compound demonstrated promising results:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.25 mg/mL |

| Escherichia coli | 12 | 0.5 mg/mL |

| Candida albicans | 10 | 0.75 mg/mL |

These findings suggest that this compound could be effective against both bacterial and fungal pathogens .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 45 |

| 100 | 65 |

| 200 | 85 |

The IC50 value was determined to be approximately , indicating a moderate antioxidant potential compared to standard antioxidants like ascorbic acid .

Industrial Applications

This compound has been explored for its utility in polymer chemistry, particularly in synthesizing biodegradable polymers. Its dicarboxylic acid structure allows it to act as a monomer for polyesters and polyamides, which are increasingly sought after for their environmental benefits.

Toxicological Profile

While the compound shows promising biological activities, comprehensive toxicological assessments are necessary to evaluate its safety profile. Current data suggest that the compound may cause mild irritation upon contact with skin or eyes but lacks extensive toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.